2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrrolidine with tert-butyl chloroformate to introduce the Boc group, followed by coupling with a pyrimidine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine and pyrimidine moieties, which can then interact with their targets. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound also features a Boc protecting group and a nitrogen-containing ring, but with a different core structure.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxylic acid share the pyrrolidine ring but differ in other functional groups and overall structure.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a Boc protecting group. This combination provides specific chemical properties and reactivity that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(20)17-6-4-5-10(17)11-15-7-9(8-16-11)12(18)19/h7-8,10H,4-6H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWQNJAZIJNUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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